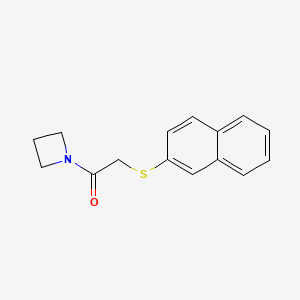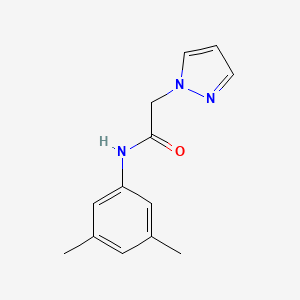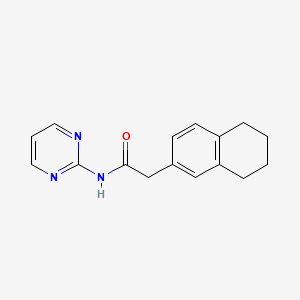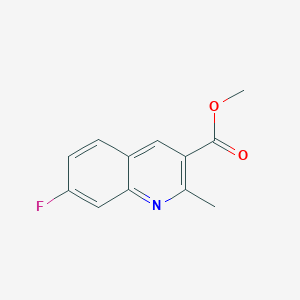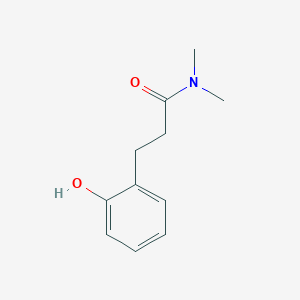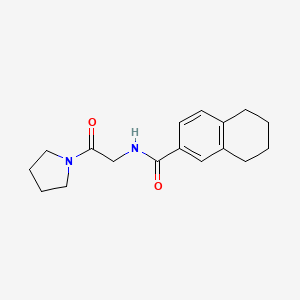
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (referred to as "compound X" throughout This paper aims to provide a comprehensive overview of compound X, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
Compound X acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Binding of compound X to the receptor enhances its sensitivity to acetylcholine, resulting in increased ion flux and downstream signaling. This mechanism of action is thought to underlie the cognitive-enhancing effects of compound X in animal models.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell proliferation, and the enhancement of cognitive function. In animal models, compound X has been found to improve memory and attention, as well as reduce anxiety-like behavior. In cancer cell lines, compound X has been shown to induce apoptosis through the activation of caspase-3 and -9, as well as the downregulation of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of compound X is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. Additionally, compound X has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of compound X is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, further research is needed to fully understand the safety and toxicity profile of compound X.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is the development of more potent analogs of compound X that may have improved efficacy in certain applications. Additionally, further research is needed to elucidate the precise mechanism of action of compound X at the molecular level. Another potential direction is the investigation of the potential therapeutic applications of compound X in neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of novel drug delivery systems for compound X may allow for more targeted and effective modulation of the α7 nicotinic acetylcholine receptor.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process involving the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with N-(2-chloroethyl)pyrrolidine hydrochloride, followed by the condensation of the resulting intermediate with 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid ethyl ester. The final product is obtained through the hydrolysis of the ethyl ester group using sodium hydroxide.
Applications De Recherche Scientifique
Compound X has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, compound X has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast and lung cancer, through the induction of apoptosis. In drug discovery, compound X has been identified as a potential lead compound for the development of novel drugs targeting the α7 nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(19-9-3-4-10-19)12-18-17(21)15-8-7-13-5-1-2-6-14(13)11-15/h7-8,11H,1-6,9-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKTRQVAMXKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

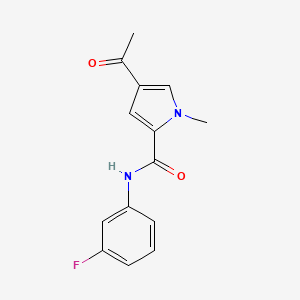

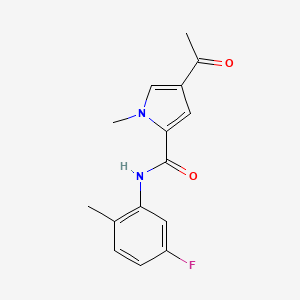
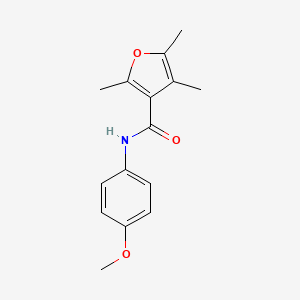
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
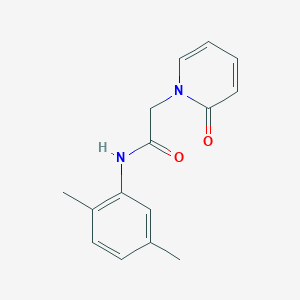
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
